In-Depth Technical Guide to the Basic Properties of 3-amino-1-methyl-1H-indazol-6-ol
In-Depth Technical Guide to the Basic Properties of 3-amino-1-methyl-1H-indazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 3-amino-1-methyl-1H-indazol-6-ol. This molecule is of interest in medicinal chemistry due to the established biological activity of the 3-aminoindazole scaffold. This document details its physicochemical characteristics, experimental protocols for their determination, and its role within relevant biological pathways.
Physicochemical Properties
Table 1: Physicochemical Data for 3-amino-1-methyl-1H-indazol-6-ol and Related Compounds
| Property | Value | Compound | Source |
| Molecular Weight | 163.18 g/mol | 3-amino-1-methyl-1H-indazol-6-ol | [1] |
| Molecular Formula | C₈H₉N₃O | 3-amino-1-methyl-1H-indazol-6-ol | Inferred |
| Solubility | 18.2 µg/mL (at pH 7.4) | 1H-Indazol-6-amine* | [2] |
| pKa | Not available | 3-amino-1-methyl-1H-indazol-6-ol | - |
*Note: Solubility data is for a structurally related compound, 1H-indazol-6-amine, and should be considered as an estimate.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following are standard experimental protocols for measuring the basicity (pKa) and solubility of compounds like 3-amino-1-methyl-1H-indazol-6-ol.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the ionization constant of a substance.[3][4]
Methodology:
-
Sample Preparation: A precise amount of the test compound (e.g., 0.01 M) is dissolved in a suitable solvent system. For aromatic amines with poor water solubility, a co-solvent system such as 50% ethanol-water or 50% ethanol-methanol is often employed.[3]
-
Initial Acidification: The solution is placed in a thermostatted beaker with a magnetic stirrer. A small amount of a strong acid (e.g., 1M HCl) is added to protonate the basic functional groups fully.[5]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise aliquots.
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.
-
pKa Calculation: The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[5]
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7]
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific volume of the test medium (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[7]
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Value: The determined concentration represents the equilibrium solubility of the compound in the tested medium.
Biological Context: 3-Aminoindazoles as Kinase Inhibitors
The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[8] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase's active site. Derivatives of 3-aminoindazole have been designed to target the "DFG-out" (inactive) conformation of the kinase activation loop, a strategy that can impart greater selectivity.[9]
Numerous 3-aminoindazole-based molecules have been investigated as potent inhibitors of various receptor tyrosine kinases (RTKs) such as FLT3, PDGFRα, and c-Kit, which are implicated in various cancers.[9][10][11] Inhibition of these pathways can disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis. For instance, some derivatives have been shown to induce cell cycle arrest in the G0-G1 phase and promote apoptosis.[12][13][14]
Visualizations
Synthesis Workflow
The synthesis of 3-amino-1-methyl-1H-indazol-6-ol can be achieved via a cyclization reaction. The diagram below illustrates the logical flow of a reported synthetic route.[1]
Caption: Synthetic workflow for 3-amino-1-methyl-1H-indazol-6-ol.
General Mechanism of Action: Kinase Inhibition
The following diagram illustrates the general mechanism by which 3-aminoindazole derivatives act as Type II kinase inhibitors, stabilizing the inactive "DFG-out" conformation and blocking the ATP binding site.
Caption: Mechanism of 3-aminoindazole as a Type II kinase inhibitor.
References
- 1. Synthesis routes of 3-amino-1-methyl-1H-indazol-6-ol [benchchem.com]
- 2. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]
- 5. View of Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC [journals.ui.edu.ng]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]



